![molecular formula C20H19N3O5S B2584435 N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 921580-59-8](/img/structure/B2584435.png)
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound with a unique structure that features a combination of a pyridazinone and a dioxane moiety
Mechanism of Action
Target of Action
The primary target of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate various physiological processes such as inflammation, pain, and fever .
Mode of Action
This compound acts as an inhibitor of COX-2 . It binds to the active site of the COX-2 enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins . This results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The action of this compound primarily affects the arachidonic acid pathway . By inhibiting COX-2, it disrupts the conversion of arachidonic acid into prostaglandins . This leads to a decrease in the levels of prostaglandins, which are involved in the regulation of inflammatory responses .
Pharmacokinetics
The solubility of a related compound, 6-phenylpyridazin-3(2h)-one, has been studied in various pharmaceutical solvents . Solubility can influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug, and thus its bioavailability .
Result of Action
The inhibition of COX-2 by this compound leads to a reduction in the production of prostaglandins . This results in decreased inflammation and pain, as prostaglandins are key mediators of these physiological processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature . .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multi-step procedures:
Formation of Pyridazinone Core: : This step involves the cyclization of hydrazine derivatives with diketones under acidic conditions to form the pyridazinone core.
Introduction of Phenyl Group: : The phenyl group is often introduced via Friedel-Crafts acylation or alkylation reactions.
Attachment of Ethyl Group: : This is typically done through alkylation reactions using ethyl halides.
Formation of Dioxane Ring: : The dioxane ring is synthesized separately through a series of etherification and cyclization reactions, followed by coupling to the main scaffold.
Sulfonamide Formation: : Finally, the sulfonamide group is introduced via sulfonyl chloride and amine condensation reactions.
Industrial Production Methods: : Industrial-scale synthesis may involve optimizing each of the above steps to maximize yield and purity while minimizing reaction time and costs. This could involve the use of continuous flow reactors, specialized catalysts, and solvent recovery systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often facilitated by agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or through chemical means such as lithium aluminum hydride.
Substitution: : Substitution reactions, particularly nucleophilic aromatic substitution, can modify the dioxane and sulfonamide functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or basic medium.
Reduction: : Hydrogen gas with palladium on carbon or lithium aluminum hydride in dry ether.
Substitution: : Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation typically yields higher oxidation state products such as carboxylic acids.
Reduction leads to products with higher hydrogen content.
Substitution can yield various derivatives with modified functional groups.
Scientific Research Applications
Chemistry: : Used as a building block for the synthesis of more complex organic molecules.
Biology: : Investigated for potential as a bioactive compound in enzyme inhibition studies.
Medicine: : Explored for its potential in drug design and pharmaceutical applications, especially in targeting specific biological pathways.
Industry: : Employed in the synthesis of advanced materials and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
N-(2-phenylethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide: : Similar in structure but lacks the pyridazinone group.
N-(2-(6-oxo-3-methylpyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide: : Similar but has a methyl group instead of a phenyl group.
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-benzo[b][1,4]dioxine-6-sulfonamide: : Lacks the dihydro modification on the dioxane ring.
Properties
IUPAC Name |
N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c24-20-9-7-17(15-4-2-1-3-5-15)22-23(20)11-10-21-29(25,26)16-6-8-18-19(14-16)28-13-12-27-18/h1-9,14,21H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPXOIOOLRXCIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(2,4-dimethoxyphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2584352.png)
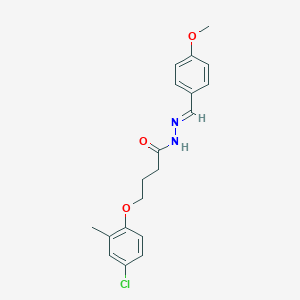
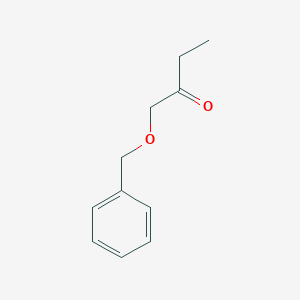
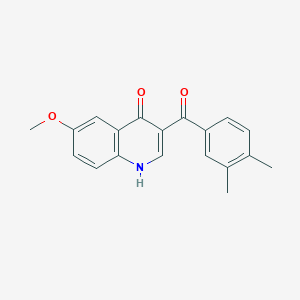
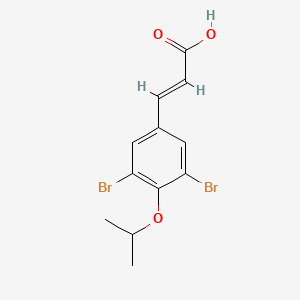
![2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2584360.png)
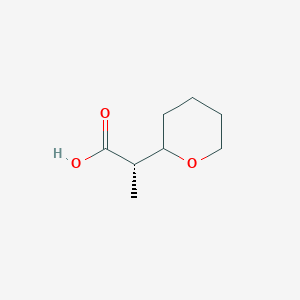
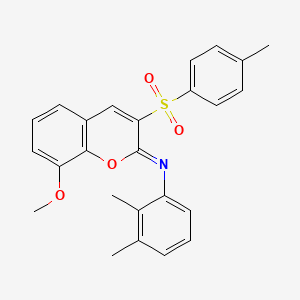
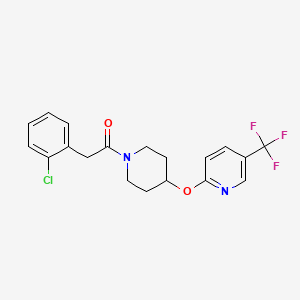
![(2Z)-3-[N-(4-acetylphenyl)carbamoyl]but-2-enoic acid](/img/structure/B2584366.png)
![3-[1-(4-methoxyphenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole](/img/structure/B2584370.png)
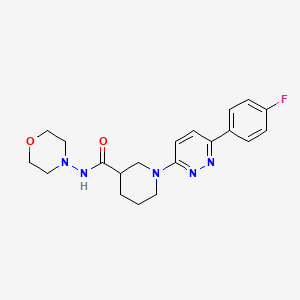
![{[2-(Methoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2584373.png)
![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2584375.png)
